
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one can be achieved through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by the reaction of 4-methylcyclohexanone with isoprene in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of turmeric essential oil followed by purification processes. The essential oil is obtained through steam distillation of turmeric rhizomes, and the compound is then isolated using chromatographic techniques .
化学反応の分析
Types of Reactions
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones and alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and neuroprotective properties.
Industry: Used in the formulation of fragrances and flavoring agents.
作用機序
The mechanism of action of 2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it exhibits antioxidant activity by scavenging free radicals and enhancing the activity of antioxidant enzymes .
類似化合物との比較
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one can be compared with other similar compounds such as:
β-Turmerone: Another major constituent of turmeric essential oil with similar therapeutic properties.
Curcumin: The principal curcuminoid of turmeric, known for its potent anti-inflammatory and antioxidant effects.
Ar-turmerone: A sesquiterpene found in turmeric with potential neuroprotective properties.
The uniqueness of this compound lies in its specific chemical structure, which contributes to its distinctive aroma and potential therapeutic benefits .
特性
CAS番号 |
56485-42-8 |
|---|---|
分子式 |
C15H22O |
分子量 |
218.33 g/mol |
IUPAC名 |
2-methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one |
InChI |
InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,8-9,13H,6-7,10H2,1-4H3 |
InChIキー |
FZPYMZUVXJUAQA-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(=CC1)C(C)CC(=O)C=C(C)C |
沸点 |
325.00 to 326.00 °C. @ 760.00 mm Hg |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


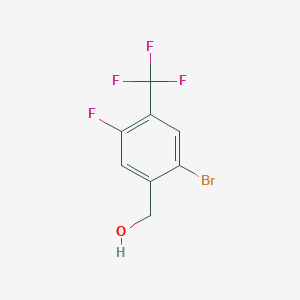
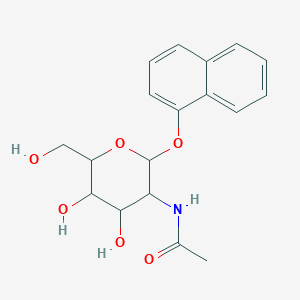
![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-](/img/structure/B12081570.png)
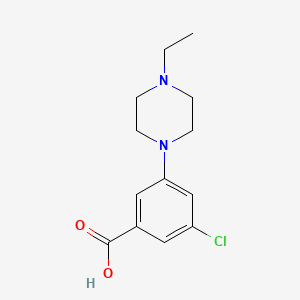
![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine](/img/structure/B12081592.png)
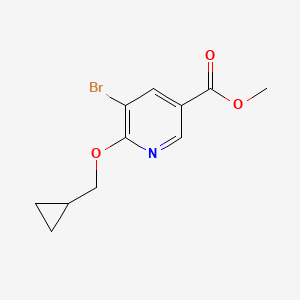
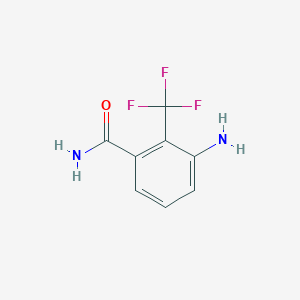

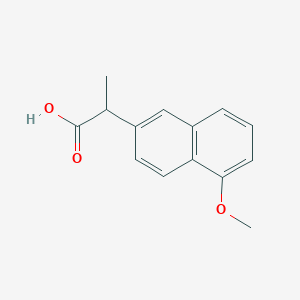



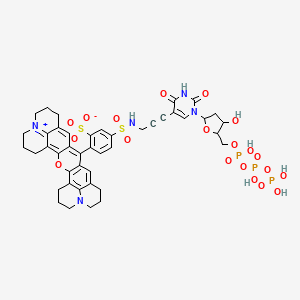
![Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone](/img/structure/B12081656.png)
